![molecular formula C14H10ClFO2 B14775784 2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, hydrocarbons, and various substituted biphenyl derivatives.
Scientific Research Applications
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(5’-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(3’-Bromo-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid
Uniqueness
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both chloro and fluoro substituents on the biphenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10ClFO2 |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H10ClFO2/c15-11-3-1-2-9(6-11)13-8-12(16)5-4-10(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
InChI Key |
VRDHAYXJCHDFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



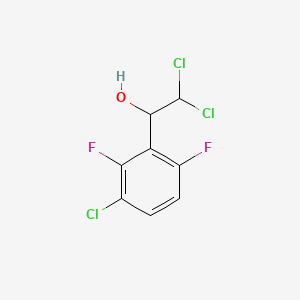
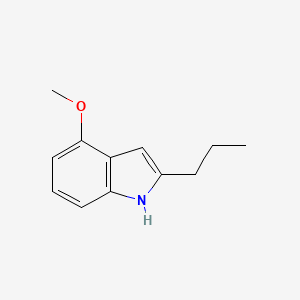
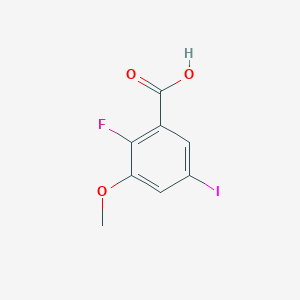

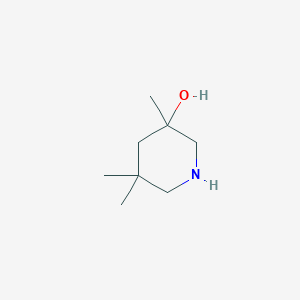
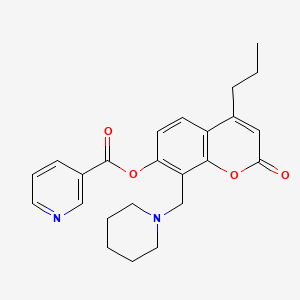
![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
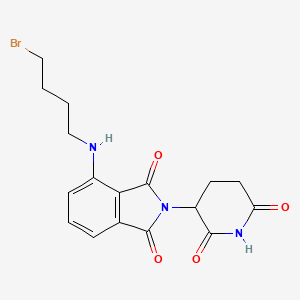
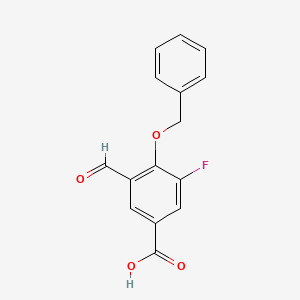
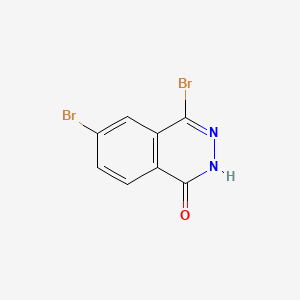
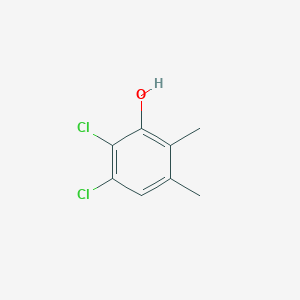

![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
